3-Aminopropyltrimethylsilane
Overview
Description
3-Aminopropyltrimethylsilane is an organosilicon compound with the chemical formula C6H17NOSi. It is a colorless liquid that is primarily used as a silane coupling agent. This compound is known for its ability to functionalize substrates with alkoxysilane molecules, making it a valuable tool in various industrial and scientific applications .
Mechanism of Action
Target of Action
3-Aminopropyltrimethylsilane (APTMS) is primarily used as a silane coupling agent for the surface modification of a variety of nanomaterials . Its primary targets are the surfaces of these nanomaterials, including metal oxide nanoparticles (MONPs) . The role of APTMS is to functionalize these substrates with alkoxysilane molecules .
Mode of Action
APTMS interacts with its targets by supplying amino groups for further modifications on various materials . It is also used as a catalyst to catalyze sol–gel silica polymerization . By using APTMS as the catalyst instead of the conventional basic catalysts, a novel strategy was developed to prepare silica-based molecularly imprinted polymers (MIPs) .
Biochemical Pathways
The biochemical pathways affected by APTMS involve the silanization process and the sol-gel silica polymerization . The introduction of amine (NH2) enhances the dispersibility and anti-bacterial property of the target surfaces . APTMS modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Pharmacokinetics
It is known that aptms forms a thermally stable layer on different substrates , which may influence its bioavailability.
Result of Action
The result of APTMS action is the creation of a functionalized surface that can be used for various applications. The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts . The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Action Environment
The action of APTMS can be influenced by environmental factors. For example, the deposition process of the APTMS layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors . This process can be influenced by factors such as temperature, humidity, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyltrimethylsilane can be synthesized through the reaction of 3-chloropropyltrimethylsilane with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:
Cl(CH2)3Si(CH3)3+NH3→H2N(CH2)3Si(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Substitution: This compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, thiols, or amines under mild to moderate conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane compounds.
Substitution: Substituted silane derivatives with different functional groups.
Scientific Research Applications
3-Aminopropyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to modify the surface properties of materials, enhancing their compatibility with organic and inorganic substances.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings for medical devices and implants.
Industry: Applied in the production of adhesives, sealants, and coatings to improve adhesion and durability
Comparison with Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Comparison: 3-Aminopropyltrimethylsilane is unique due to its trimethylsilane group, which provides distinct hydrophobic properties compared to its triethoxy and trimethoxy counterparts. This difference in hydrophobicity can influence the compound’s reactivity and compatibility with various substrates. Additionally, the presence of the amino group allows for versatile functionalization, making it a valuable tool in surface modification and material science .
Properties
IUPAC Name |
3-trimethylsilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLCKFENIXNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171198 | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18187-14-9 | |
Record name | 3-Aminopropyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 3-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can silicon-containing compounds, like the sila-amide derivatives mentioned in the first paper, provide protection against oxidative stress?
A1: Silicon, unlike carbon, can readily expand its coordination sphere and form stable bonds with oxygen. This property allows silicon-containing compounds to act as scavengers for reactive oxygen species (ROS), which are often implicated in oxidative stress and cell damage. [] For example, sila-amide derivatives might potentially donate electrons to neutralize ROS, thereby preventing them from damaging crucial cellular components like DNA and proteins.
Q2: The second paper mentions using a siliceous material (MCM-41) for creating catalysts. How does the structure of such materials contribute to their catalytic properties?
A2: MCM-41 is a mesoporous silica material with a highly ordered pore structure and large surface area. [] This unique structure provides several advantages for catalysis: * High surface area: Allows for a larger number of active sites for catalytic reactions to occur.* Tunable pore size: Enables selective access of reactants to the active sites, based on their size and shape.* Stability: Silica frameworks are generally stable under various reaction conditions, allowing for catalyst reusability.
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